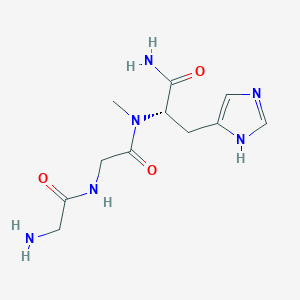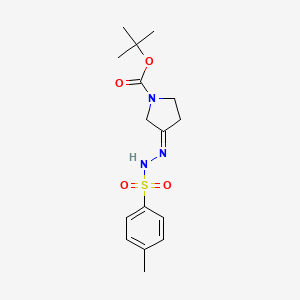
tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with a nitrogen-nitrogen single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a tosylhydrazone. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the hydrazone group to an amine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of probes for biological studies.
Enzyme Inhibition:
Medicine
Drug Development: Investigated for potential therapeutic properties.
Diagnostic Agents: Possible use in the development of diagnostic agents.
Industry
Material Science: Applications in the development of new materials.
Chemical Manufacturing: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (Z)-3-(2-benzylhydrazono)pyrrolidine-1-carboxylate
- tert-Butyl (Z)-3-(2-phenylhydrazono)pyrrolidine-1-carboxylate
Uniqueness
- Structural Features : The presence of the tosyl group distinguishes it from other hydrazones.
- Reactivity : Unique reactivity patterns due to the tosyl group.
- Applications : Specific applications in catalysis and material science.
Properties
Molecular Formula |
C16H23N3O4S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
tert-butyl (3Z)-3-[(4-methylphenyl)sulfonylhydrazinylidene]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O4S/c1-12-5-7-14(8-6-12)24(21,22)18-17-13-9-10-19(11-13)15(20)23-16(2,3)4/h5-8,18H,9-11H2,1-4H3/b17-13- |
InChI Key |
SNSMNWRIUGMIIW-LGMDPLHJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



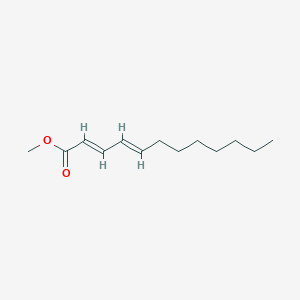
![6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B12940464.png)


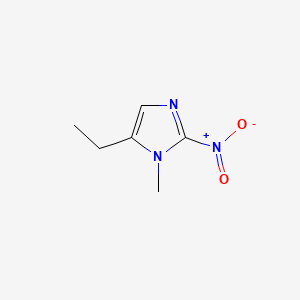

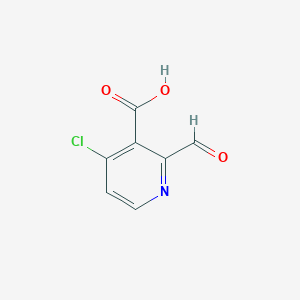
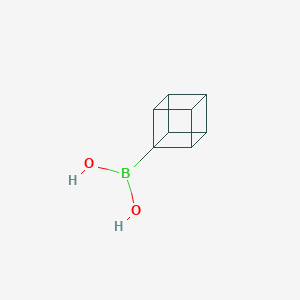
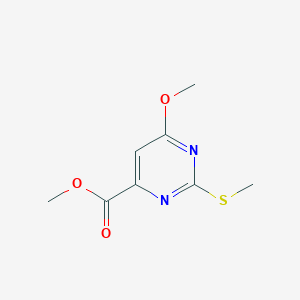
![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)

